molecular formula C15H13Cl2NOS2 B2732116 N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine CAS No. 400082-27-1

N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine

Cat. No.: B2732116
CAS No.: 400082-27-1
M. Wt: 358.3
InChI Key: ZZCZYXVBPGOSOQ-UHFFFAOYSA-N
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Description

N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine is a structurally complex compound featuring a propan-2-ylidene backbone substituted with two (4-chlorophenyl)sulfanyl groups and a hydroxylamine moiety.

Properties

IUPAC Name

N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCZYXVBPGOSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane to form 1,3-bis[(4-chlorophenyl)sulfanyl]propane. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine exhibit significant anticancer properties. For instance, derivatives containing the 4-chlorophenylsulfanyl group have shown cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.

Antimicrobial Properties
Compounds derived from hydroxylamine structures have also been reported to possess antimicrobial properties. Research indicates that certain hydroxylamine derivatives can inhibit the growth of bacterial strains, suggesting their potential use as antibacterial agents . This application is particularly relevant in the context of increasing antibiotic resistance.

Synthetic Applications

Reagent in Organic Synthesis
this compound can serve as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. This makes it valuable for synthesizing complex organic molecules, particularly those needed in pharmaceutical research.

Material Science

Development of Functional Materials
The compound's unique chemical structure allows for its application in developing functional materials, such as polymers and coatings. Research has shown that incorporating sulfanyl groups into polymer matrices can enhance their thermal and mechanical properties . This application is crucial for creating advanced materials used in electronics and protective coatings.

Mechanism of Action

The mechanism of action of N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with thiol-containing enzymes, leading to their inhibition and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl and Sulfur Linkages

The compound shares structural motifs with several chlorophenyl-containing derivatives, particularly those with sulfanyl or sulfonyl linkages. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Applications
N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine (Target) C₁₅H₁₂Cl₂N₂OS₂ 385.31 g/mol Sulfanyl, hydroxylamine, chlorophenyl Not explicitly stated in evidence
3-chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 g/mol Chlorophenyl, phthalimide Polyimide monomer synthesis
N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide C₁₆H₁₆ClNO₄S 353.82 g/mol Sulfonyl, hydroxy, chlorophenyl Not specified; likely bioactive
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ 266.73 g/mol Hydroxamic acid, chlorophenyl Antioxidant assays (DPPH)

Key Observations :

  • Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl groups (–S–) differ from sulfonyl (–SO₂–) derivatives (e.g., ), impacting electronic properties and stability.
  • Hydroxylamine vs. Hydroxamic Acid: The hydroxylamine (–NHOH) moiety in the target contrasts with hydroxamic acid (–CONHOH) groups in analogs like compound 8 . Hydroxamic acids are known for metal chelation and antioxidant activity, while hydroxylamines may participate in redox reactions or act as intermediates in synthesis.

Biological Activity

N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group and a complex structure involving bis(4-chlorophenyl) sulfanyl moieties. Its molecular formula and structure can be summarized as follows:

  • Molecular Formula : C15H15Cl2NOS2
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). In vitro assays demonstrated that it induces apoptosis in these cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This aligns with findings from related compounds that exhibit similar mechanisms through hydroxylamine derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects:

  • Inhibition of Bacterial Growth : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability across all tested lines, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0ROS generation leading to apoptosis
A5496.5Induction of oxidative stress

Study 2: Antimicrobial Assessment

In a separate investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results suggested effective inhibition at concentrations ranging from 10 to 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli20
S. aureus15

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